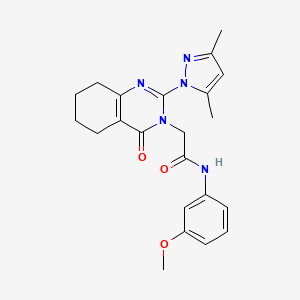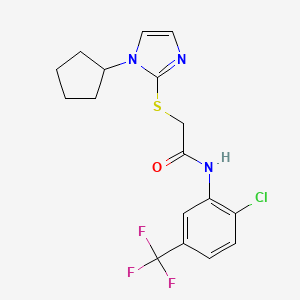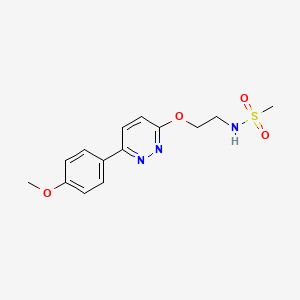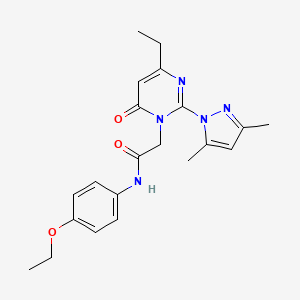![molecular formula C19H28N4O4S B11230978 3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11230978.png)
3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a benzothiadiazine ring system, an isobutyl group, a morpholine moiety, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiadiazine ring, introduction of the isobutyl and methyl groups, and attachment of the morpholine and carboxamide functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered electronic properties.
Applications De Recherche Scientifique
4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatment modalities.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE include other benzothiadiazine derivatives with varying substituents and functional groups. Examples include:
- 4-ISOBUTYL-3-METHYL-N-[2-(4-PIPERIDINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE
- 4-ISOBUTYL-3-METHYL-N-[2-(4-PYRROLIDINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE
Uniqueness
The uniqueness of 4-ISOBUTYL-3-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H28N4O4S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3-methyl-4-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H28N4O4S/c1-14(2)13-23-15(3)21-28(25,26)18-12-16(4-5-17(18)23)19(24)20-6-7-22-8-10-27-11-9-22/h4-5,12,14H,6-11,13H2,1-3H3,(H,20,24) |
Clé InChI |
MCCPGYYJICRZFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Piperidino-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11230900.png)
![N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11230902.png)
![N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11230915.png)

![N-(2-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11230925.png)

![N-(4-fluoro-2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11230935.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11230936.png)

![1-(benzylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11230943.png)

![N~6~-(3-ethoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230964.png)

![6-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11230968.png)
